UT-A1 Inhibition Potency: CAS 1421452-65-4 vs. Structurally Similar Analog BDBM50575416
CAS 1421452-65-4 inhibits rat UT-A1 with an IC50 of 150 nM, measured in a fluorescence plate reader assay using MDCK cells expressing the transporter [1]. In contrast, a structurally analogous compound bearing a substituted tricyclic scaffold instead of the butoxyphenyl group (BDBM50575416; CHEMBL4859518) shows an IC50 of 3000 nM (3.0 µM) in the same assay system, representing a 20-fold loss in potency [2]. This comparison underscores the critical role of the 4-butoxyphenyl-pyrimidinone urea architecture in maintaining nanomolar-level UT-A1 activity.
| Evidence Dimension | Inhibitory potency at rat UT-A1 (IC50) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | Structural analog BDBM50575416 (CHEMBL4859518): 3000 nM |
| Quantified Difference | 20-fold greater potency for the target compound |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay with 15 min incubation (data curated from BindingDB/ChEMBL) |
Why This Matters
This 20-fold potency difference confirms that the 4-butoxyphenyl-pyrimidinone urea motif is a pharmacophoric determinant for UT-A1 engagement, directly guiding procurement decisions for renal transporter studies.
- [1] BindingDB BDBM50575379; CHEMBL4852814. Inhibition of rat UT-A1 (IC50 = 150 nM) and UT-B (IC50 = 2000 nM). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575379 View Source
- [2] BindingDB BDBM50575416; CHEMBL4859518. Inhibition of rat UT-A1 (IC50 = 3000 nM). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575416 View Source
